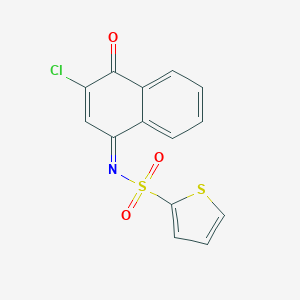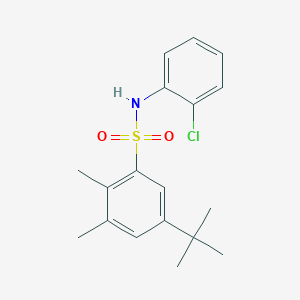
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide, also known as COT or NCTS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of naphthalene derivatives and has been found to exhibit promising pharmacological properties. In
作用機序
The mechanism of action of NCTS is not fully understood, but it is believed to involve the inhibition of various cellular pathways. Studies have shown that NCTS can inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, NCTS has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
NCTS has been found to exhibit various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. It has also been found to induce cell cycle arrest and inhibit the proliferation of cancer cells. Additionally, NCTS has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress and cellular damage.
実験室実験の利点と制限
One of the main advantages of NCTS is its broad range of pharmacological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one of the limitations of NCTS is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of NCTS.
将来の方向性
There are several future directions for the research and development of NCTS. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of interest is the exploration of its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of NCTS, as well as its interactions with other drugs. Overall, NCTS holds great promise as a potential therapeutic agent for various diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of NCTS involves the reaction of 3-chloro-4-hydroxy-1-naphthaldehyde with 2-aminothiophenol in the presence of sulfuric acid. The resulting compound is then treated with sulfamic acid to yield NCTS. The overall synthesis pathway is shown below:
科学的研究の応用
NCTS has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antitumor, and antimicrobial properties. Studies have shown that NCTS can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to possess potent antibacterial activity against both gram-positive and gram-negative bacteria.
特性
分子式 |
C14H8ClNO3S2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H8ClNO3S2/c15-11-8-12(9-4-1-2-5-10(9)14(11)17)16-21(18,19)13-6-3-7-20-13/h1-8H/b16-12- |
InChIキー |
IMMAGUZUMIZEEC-VBKFSLOCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=CS3)/C=C(C2=O)Cl |
SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)
![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)